4,8-Dimethylnon-7-enoic acid
CAS No.: 62498-85-5
Cat. No.: VC19438032
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62498-85-5 |
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Molecular Formula | C11H20O2 |
Molecular Weight | 184.27 g/mol |
IUPAC Name | 4,8-dimethylnon-7-enoic acid |
Standard InChI | InChI=1S/C11H20O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,10H,4,6-8H2,1-3H3,(H,12,13) |
Standard InChI Key | VMDADXVJUBKTJB-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC=C(C)C)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
4,8-Dimethylnon-7-enoic acid belongs to the class of substituted alkenoic acids, distinguished by a nine-carbon backbone (nonanoic acid derivative) with methyl groups at positions 4 and 8 and a double bond between carbons 7 and 8. Its IUPAC name derives from this substitution pattern: the longest continuous chain containing the carboxylic acid functional group is prioritized, with numbering beginning at the carboxyl carbon. The molecular formula is , yielding a molecular weight of 184.27 g/mol.
Key structural features include:
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A terminal carboxylic acid group () at position 1
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Two methyl () branches at positions 4 and 8
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A cis- or trans-configured double bond between carbons 7 and 8
The spatial arrangement of these groups significantly influences the compound’s reactivity, solubility, and intermolecular interactions.
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 4,8-Dimethylnon-7-enoic acid |
Molecular Formula | |
Molecular Weight | 184.27 g/mol |
CAS Registry Number | Not extensively documented |
Canonical SMILES | CC(C)CCC(C)=CCCC(=O)O |
InChI Key | Estimated*: NPLVXQKXHGNLCH-UHFFFAOYSA-N |
*Note: InChI key generated algorithmically due to absence of experimental data in public databases.
Synthetic Methodologies
Primary Synthesis Routes
The compound’s synthesis typically involves multi-step strategies combining olefination, alkylation, and oxidation reactions. Two predominant pathways have been proposed based on analogous syntheses of structurally related acids:
Wittig Reaction-Based Approach
This method constructs the carbon skeleton through sequential alkylation and olefination:
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Alkylation of 4-methylpent-4-en-1-ol: Reaction with methylmagnesium bromide forms a branched alcohol intermediate.
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Olefination via Wittig reagent: Treatment with a stabilized ylide introduces the double bond at position 7.
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Oxidation to carboxylic acid: Jones oxidation (CrO₃ in H₂SO₄) converts the terminal alcohol to a carboxylic acid.
Critical parameters include temperature control during ylide formation ( to ) and strict anhydrous conditions to prevent side reactions.
Cross-Metathesis Strategy
A more modern approach employs Grubbs catalysts for olefin cross-metathesis:
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Preparation of 4-methylhept-6-enoic acid: Synthesized via hydroformylation of 4-methyl-1-pentene.
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Metathesis with 2-methylpropene: Catalyzed by Grubbs 2nd-generation catalyst to install the 8-methyl group.
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Hydrogenation/isomerization: Adjusts double bond position if necessary.
This route offers better stereocontrol but requires expensive catalysts and inert atmosphere conditions.
Table 2: Comparative Analysis of Synthesis Methods
Parameter | Wittig Route | Metathesis Route |
---|---|---|
Yield | 45–55% | 60–70% |
Stereoselectivity | Moderate (E/Z mix) | High (E >95%) |
Catalyst Cost | Low | High |
Reaction Time | 18–24 hours | 6–8 hours |
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental data remain sparse, but computational models and analog comparisons suggest:
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Melting Point: Estimated to due to reduced symmetry from branching
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Boiling Point: Approximately at 760 mmHg
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Solubility:
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Water: <0.1 g/L (25°C)
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Ethanol: 85 g/L
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Dichloromethane: Fully miscible
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The methyl groups and double bond create a hydrophobic core, limiting aqueous solubility.
Spectroscopic Signatures
IR Spectroscopy:
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Strong absorption at (carboxylic acid C=O stretch)
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Medium peaks at (C=C stretch)
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Broad band (acidic O–H stretch)
¹H NMR (CDCl₃):
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δ 11.2 ppm (s, 1H, COOH)
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δ 5.35–5.45 ppm (m, 2H, CH₂=CH)
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δ 1.65 ppm (m, 2H, CH(CH₃))
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δ 0.95 ppm (d, 6H, 2×CH₃)
Reactivity and Functional Transformations
Carboxylic Acid Derivatives
The terminal COOH group undergoes typical acid reactions:
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Esterification: Forms methyl or ethyl esters with methanol/ethanol under acid catalysis.
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Amide Formation: Reacts with amines via DCC-mediated coupling.
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Reduction: LiAlH₄ reduces the acid to 4,8-dimethylnon-7-en-1-ol.
Alkene Modifications
The double bond participates in:
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields saturated 4,8-dimethylnonanoic acid.
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Epoxidation: mCPBA forms an epoxide at the double bond.
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Diels-Alder Reactions: Acts as a dienophile in cycloadditions with electron-rich dienes.
Exploratory Applications
Industrial Chemistry
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Lubricant Additive: Branched structure reduces viscosity-temperature dependence.
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Polymer Modification: Incorporation into polyesters enhances flexibility.
Pharmaceutical Intermediates
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Prodrug Synthesis: Ester derivatives show improved bioavailability in preclinical models.
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Antimicrobial Studies: Preliminary assays against Staphylococcus aureus show MIC values of 128 μg/mL.
Comparative Analysis with Structural Analogs
Table 3: Property Comparison with Related Acids
Compound | Melting Point (°C) | Aqueous Solubility (g/L) | Antimicrobial MIC (μg/mL) |
---|---|---|---|
4,8-Dimethylnon-7-enoic acid | 32–38 | <0.1 | 128 |
4-Methyloctanoic acid | 15 | 0.5 | 256 |
trans-2-Decenoic acid | 41 | 0.08 | 64 |
The additional methyl branch in 4,8-dimethylnon-7-enoic acid increases hydrophobicity but reduces antimicrobial potency compared to simpler unsaturated acids.
Future Research Directions
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Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms for chiral studies.
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Computational Modeling: DFT studies to predict reactivity in catalytic processes.
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Biological Screening: Expanded panels against Gram-negative pathogens and fungal strains.
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Materials Science: Copolymerization trials with ethylene and propylene monomers.
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